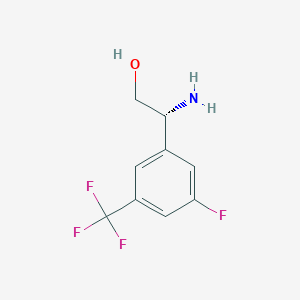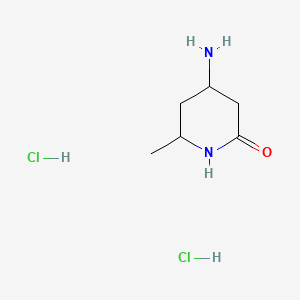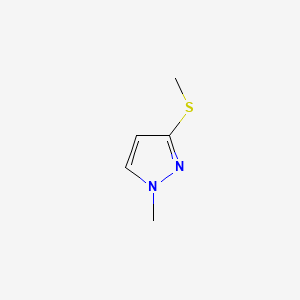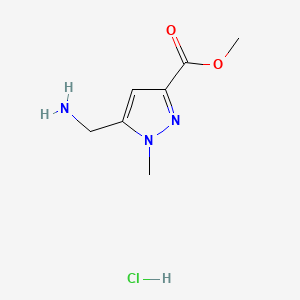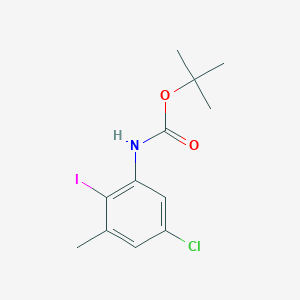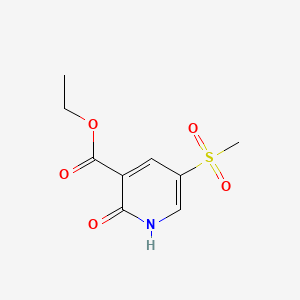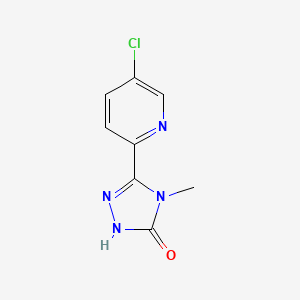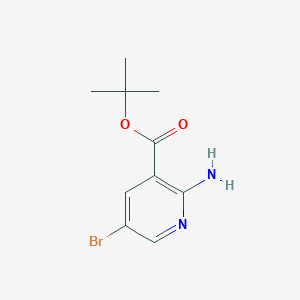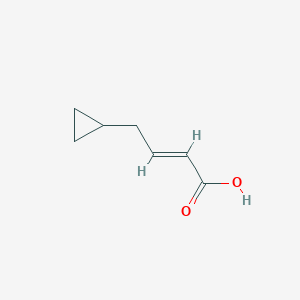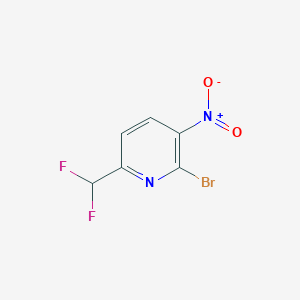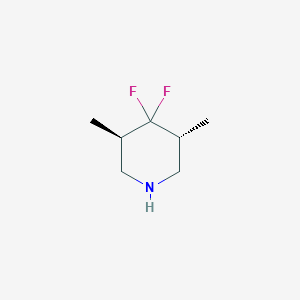
(3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine is a chiral compound with the molecular formula C7H13F2N. This compound is characterized by the presence of two fluorine atoms and two methyl groups attached to a piperidine ring. The stereochemistry of the compound is defined by the (3R,5R) configuration, indicating the specific spatial arrangement of the substituents on the piperidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of fluorinating agents to introduce the fluorine atoms into the piperidine ring. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reaction conditions vary depending on the desired product but often involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted piperidines. These products can be further utilized in various chemical and pharmaceutical applications.
Applications De Recherche Scientifique
(3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity. The pathways involved in its mechanism of action may include inhibition or activation of enzymatic processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,5R)-3,5-Difluoropiperidine
- (3R,5R)-3,5-Dimethylpiperidine
- (3R,5R)-4,4-Difluoro-3-methylpiperidine
Uniqueness
(3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine is unique due to the presence of both fluorine and methyl groups on the piperidine ring, which imparts distinct chemical and biological properties. The specific (3R,5R) configuration further enhances its selectivity and efficacy in various applications, making it a valuable compound in scientific research and industrial processes.
Propriétés
Formule moléculaire |
C7H13F2N |
|---|---|
Poids moléculaire |
149.18 g/mol |
Nom IUPAC |
(3R,5R)-4,4-difluoro-3,5-dimethylpiperidine |
InChI |
InChI=1S/C7H13F2N/c1-5-3-10-4-6(2)7(5,8)9/h5-6,10H,3-4H2,1-2H3/t5-,6-/m1/s1 |
Clé InChI |
ZYRQFDWQZXHTCE-PHDIDXHHSA-N |
SMILES isomérique |
C[C@@H]1CNC[C@H](C1(F)F)C |
SMILES canonique |
CC1CNCC(C1(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


